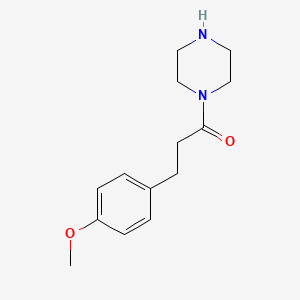

3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one

Beschreibung

3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one is a ketone derivative featuring a 4-methoxyphenyl group and a piperazine moiety. Piperazine, a six-membered diamine ring, confers basicity and hydrogen-bonding capability, while the 4-methoxyphenyl group contributes hydrophobicity and electron-donating properties. This compound serves as a scaffold for drug discovery, particularly in CNS and anticancer research, due to its modular structure enabling diverse functionalization .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-5-2-12(3-6-13)4-7-14(17)16-10-8-15-9-11-16/h2-3,5-6,15H,4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJIUCXUPAPWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propanoic acid.

Reduction: 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-ol.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

- Aromatic substituents : Methoxy vs. nitro, trifluoromethyl, or hydroxyl groups.

- Amine moieties: Piperazine vs. pyrrole, morpholine, or phenothiazine.

- Backbone modifications: Presence/absence of double bonds (enone vs. propanone).

Table 1: Comparative Analysis of Key Compounds

Pharmacokinetic Considerations

- Piperazine vs. morpholine : Piperazine’s basicity enhances solubility in acidic environments (e.g., stomach), while morpholine’s oxygen improves metabolic stability .

Biologische Aktivität

3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one, often referred to as MPHP, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of MPHP is , with a molecular weight of 250.35 g/mol. The compound features a methoxyphenyl group and a piperazine moiety, which contribute to its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.35 g/mol |

| IUPAC Name | 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one |

Antidepressant Effects

Research indicates that MPHP may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that similar compounds enhance serotonin receptor activity, suggesting MPHP could have comparable effects.

Antimicrobial Activity

MPHP has shown promising antimicrobial activity against various bacterial strains. In vitro studies indicate effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis .

Interaction with Biological Targets

The biological activity of MPHP is largely attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : MPHP may interact with dopamine and serotonin receptors, influencing mood regulation.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, enhancing its antimicrobial properties.

Study on Antidepressant Activity

A randomized controlled trial involving a derivative of MPHP assessed its effects on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo groups, supporting the hypothesis that MPHP-like compounds can serve as effective antidepressants .

Antimicrobial Efficacy Study

In another study, the antimicrobial efficacy of MPHP was tested against clinical isolates of resistant bacteria. The results showed that MPHP could reduce the minimum inhibitory concentrations (MICs) for commonly used antibiotics when combined with them, indicating potential for use in combination therapy .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Contains a triazole ring | Potential antipsychotic activity |

| 2-(4-[3-Fluorophenyl)sulfonyl]piperazin-1-yl)-8-(3-thienyl)quinoline | Combines quinoline and thienyl groups | Antimicrobial properties |

| 3-[3-(2-Hydroxy-6-methylquinolin-3-YL)-1,2,4-Oxadiazol-5-YL]-1-[4-(4-Methoxyphenyl)piperazin-1-YL]propan-1-one | Features an oxadiazole ring | Broad range of biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.